1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure and functional groups. Its molecular formula is , and it has a molecular weight of approximately 164.24 g/mol. This compound features a cyclopentene moiety attached to a cyclopentane ring, with an aldehyde functional group, making it an interesting subject for both synthetic chemistry and various applications in scientific research.
1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde is classified as an aldehyde due to the presence of the aldehyde functional group. It falls under the category of organic compounds that contain cyclic structures, specifically cyclopentanes and cyclopentenes.
The synthesis of 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde typically involves several key steps:
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors may be employed, along with advanced purification methods like high-performance liquid chromatography (HPLC) to ensure consistent quality .
The structure of 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde can be represented by its molecular formula . Its IUPAC name reflects its complex cyclic nature, while its canonical SMILES notation is C1CC=C(C1)CC2(CCC2)C=O
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 164.24 g/mol |
IUPAC Name | 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde |
InChI | InChI=1S/C11H16O/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h4,9H,1-3,5-8H2 |
InChI Key | FWBBIXUSYBUFPQ-UHFFFAOYSA-N |
Canonical SMILES | C1CC=C(C1)CC2(CCC2)C=O |
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to develop derivatives with potential biological or industrial applications.
The mechanism of action for 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets:
The physical properties of 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde include:
Property | Value |
---|---|
Boiling Point | Not specified |
Density | Not specified |
The chemical properties include:
This compound has several notable applications in scientific research:
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: